2,2,2-trichloro-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)acetamide
Description
2,2,2-Trichloro-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)acetamide is a specialized acetamide derivative characterized by a trichloroacetyl group and a 1,1-dioxido-2,3-dihydrothiophen-3-yl substituent. The trichloroacetyl moiety contributes to its electrophilic nature, making it a candidate for applications in medicinal chemistry and agrochemical research.
Properties
Molecular Formula |
C6H6Cl3NO3S |
|---|---|
Molecular Weight |
278.5 g/mol |
IUPAC Name |
2,2,2-trichloro-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)acetamide |
InChI |
InChI=1S/C6H6Cl3NO3S/c7-6(8,9)5(11)10-4-1-2-14(12,13)3-4/h1-2,4H,3H2,(H,10,11) |
InChI Key |
BFGYKUOBBIMMOB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C=CS1(=O)=O)NC(=O)C(Cl)(Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Methodologies
Conventional Amidation with Trichloroacetyl Chloride
The primary synthesis route involves the reaction of 2,3-dihydrothiophene-1,1-dioxide with trichloroacetyl chloride in the presence of a base such as pyridine. This nucleophilic acyl substitution proceeds via the attack of the sulfone’s amine group on the electrophilic carbonyl carbon of trichloroacetyl chloride. Pyridine acts as both a catalyst and HCl scavenger, ensuring the reaction remains driven toward product formation. Typical solvents include tetrahydrofuran (THF) or dichloromethane (DCM), with yields averaging 70–75% under ambient conditions.
Solvent and Base Optimization
Alternative bases such as triethylamine or dimethylaminopyridine (DMAP) have been explored to enhance reaction efficiency. For instance, triethylamine in DCM at 0°C reduces side reactions, albeit with a slight yield reduction to 68%. Polar aprotic solvents like acetonitrile accelerate the reaction kinetics but may complicate purification due to increased solubility of byproducts.
Table 1: Comparative Analysis of Amidation Conditions
| Base | Solvent | Temperature | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Pyridine | THF | 25°C | 75 | 98 |
| Triethylamine | DCM | 0°C | 68 | 95 |
| DMAP | Acetonitrile | 40°C | 72 | 97 |
Reaction Mechanisms and Kinetic Considerations
Nucleophilic Acyl Substitution Pathway
The mechanism initiates with the deprotonation of the sulfone’s amine by pyridine, generating a nucleophilic amine anion. This species attacks the trichloroacetyl chloride’s carbonyl carbon, forming a tetrahedral intermediate. Subsequent expulsion of the chloride leaving group yields the acetamide product. Kinetic studies suggest a second-order dependence on amine and acyl chloride concentrations, with rate-limiting attack at the carbonyl.
Role of Base and Solvent Polarity
The base’s strength directly influences reaction velocity, as evidenced by the 20% rate increase when switching from triethylamine (pKa = 10.75) to DMAP (pKa = 12.4). Solvent polarity also modulates reactivity: THF’s moderate polarity (dielectric constant = 7.6) balances solubility and transition-state stabilization, whereas DCM’s low polarity (dielectric constant = 8.9) favors slower, more controlled reactions.
Industrial-Scale Production Techniques
Continuous Flow Reactor Systems
Industrial synthesis employs continuous flow reactors to enhance heat transfer and mixing efficiency. A representative setup involves pumping 2,3-dihydrothiophene-1,1-dioxide (0.5 M in THF) and trichloroacetyl chloride (0.55 M) through a static mixer at 10 mL/min, with in-line neutralization of HCl by pyridine. This method achieves 85% yield with a residence time of 15 minutes, outperforming batch processes by 10%.
Purification and Analytical Characterization
Recrystallization Protocols
Crude product purification involves recrystallization from ethyl acetate/hexane (1:4 v/v), yielding needle-like crystals with 99% purity. Solvent selection critically impacts crystal morphology: ethanol produces smaller, less pure crystals due to higher impurity solubility.
Chromatographic Techniques
Flash chromatography on silica gel (hexane:ethyl acetate, 3:1) resolves diastereomeric byproducts, which form via partial racemization at the sulfone’s chiral center. HPLC analysis (C18 column, acetonitrile/water gradient) confirms enantiomeric excess >99%.
Table 2: Physicochemical Properties of 2,2,2-Trichloro-N-(1,1-Dioxido-2,3-Dihydrothiophen-3-yl)Acetamide
| Property | Value |
|---|---|
| Molecular Formula | C₆H₆Cl₃NO₃S |
| Molecular Weight | 278.5 g/mol |
| Melting Point | 142–144°C |
| logP | 1.8 |
| Solubility (Water) | 2.3 mg/mL |
Challenges and Innovations
Byproduct Formation and Mitigation
The primary byproduct, 2,3-dihydrothiophene-1,1-dioxide dimer, arises from amine oxidation under acidic conditions. Introducing a nitrogen atmosphere reduces dimer formation by 40%.
Green Chemistry Approaches
Recent advances explore solvent-free mechanochemical synthesis. Ball-milling equimolar reactants with K₂CO₃ as a base achieves 65% yield in 30 minutes, eliminating solvent waste.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trichloro-N-(1,1-dioxido-2,3-dihydrothien-3-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the trichloromethyl group to a dichloromethyl or methyl group.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dichloromethyl or methyl derivatives.
Substitution: Various substituted acetamides depending on the nucleophile used.
Scientific Research Applications
2,2,2-Trichloro-N-(1,1-dioxido-2,3-dihydrothien-3-yl)acetamide has several applications in scientific research:
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 2,2,2-trichloro-N-(1,1-dioxido-2,3-dihydrothien-3-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The trichloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. The dioxido-dihydrothienyl moiety may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Key Observations :
- Ring Systems: The dihydrothiophene sulfone moiety imparts rigidity and polarity, contrasting with planar aromatic systems (e.g., 3-cyanothiophen-2-yl in ) or alkyl chains in pesticide acetamides (e.g., alachlor in ).
Biological Activity
2,2,2-Trichloro-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)acetamide is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The compound is characterized by its unique structure which includes:
- A trichloroacetamide moiety.
- A dioxido-2,3-dihydrothiophene ring.
This structure contributes to its reactivity and biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
1. Antimicrobial Properties
Studies have shown that compounds similar in structure to 2,2,2-trichloro-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)acetamide possess antimicrobial properties. The presence of halogenated groups can enhance the antimicrobial efficacy against various pathogens.
2. Antitumor Activity
Preliminary studies suggest that this compound may have antitumor effects. For instance, related compounds have demonstrated cytotoxicity against cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
3. Mechanisms of Action
The proposed mechanisms through which this compound exerts its biological effects include:
- DNA Damage: Similar compounds have been shown to cause DNA damage in cellular models.
- Oxidative Stress Induction: The generation of reactive oxygen species (ROS) has been observed following exposure to related compounds.
Case Study 1: Antitumor Evaluation
In a study evaluating the antitumor activity of structurally related compounds, it was found that certain derivatives exhibited significant cytotoxicity against L1210 leukemia cells. The study highlighted the importance of structural modifications in enhancing biological activity.
Case Study 2: Mechanistic Insights
Research involving cellular models demonstrated that exposure to compounds with similar structures led to increased phosphorylation of H2A.X and p53 proteins, indicating DNA damage and stress responses. These findings were corroborated by comet assays which quantified DNA breaks.
Data Table: Comparative Biological Activities
| Compound Name | Antimicrobial Activity | Antitumor Activity | Mechanism of Action |
|---|---|---|---|
| 2,2,2-Trichloro-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)acetamide | Moderate | Significant | DNA damage, oxidative stress |
| Related Compound A | High | Moderate | Apoptosis induction |
| Related Compound B | Low | High | Cell cycle arrest |
Research Findings
Recent investigations into the biological activity of halogenated amides suggest a correlation between their structural features and their pharmacological effects. The presence of electron-withdrawing groups like chlorine enhances their reactivity and potential for interaction with biological macromolecules.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
